molecular formula C14H21BN2O2 B13682319 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B13682319
M. Wt: 260.14 g/mol
InChI Key: HBBVJLZFOGWGRV-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a tetrahydro-1,7-naphthyridine moiety. The presence of the boron atom imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthyridine core. One common method involves the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its specific structure, which combines the reactivity of the boronic ester with the stability of the naphthyridine core, making it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C14H21BN2O2

Molecular Weight

260.14 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-10-5-6-16-9-12(10)17-8-11/h7-8,16H,5-6,9H2,1-4H3

InChI Key

HBBVJLZFOGWGRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)N=C2

Origin of Product

United States

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